2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Nicotinic Acetylcholine Receptor nAChR Antagonist Subtype Selectivity

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7), also referred to as 2,6-dichloro-N,N-diethylisonicotinamide, is a synthetic pyridine-4-carboxamide derivative with the molecular formula C₁₀H₁₂Cl₂N₂O and a molecular weight of 247.12 g/mol. The compound features a central pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a diethyl carboxamide group at the 4-position.

Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
CAS No. 1463-74-7
Cat. No. B3241410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N,N-diethylpyridine-4-carboxamide
CAS1463-74-7
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.12 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=NC(=C1)Cl)Cl
InChIInChI=1S/C10H12Cl2N2O/c1-3-14(4-2)10(15)7-5-8(11)13-9(12)6-7/h5-6H,3-4H2,1-2H3
InChIKeyVTLIYTIAWFDILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7) – Technical Specifications and Differentiating Performance Data


2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7), also referred to as 2,6-dichloro-N,N-diethylisonicotinamide, is a synthetic pyridine-4-carboxamide derivative with the molecular formula C₁₀H₁₂Cl₂N₂O and a molecular weight of 247.12 g/mol . The compound features a central pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a diethyl carboxamide group at the 4-position . This specific substitution pattern confers a unique profile of biological activities, including inhibition of phosphodiesterase type IV (PDE4), dopamine transporter (DAT) interaction, and antagonism at specific nicotinic acetylcholine receptor (nAChR) subtypes, as documented in multiple bioactivity databases [1].

Why Generic Pyridine Carboxamides Cannot Substitute for 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide in Critical Assays


Generic substitution within the pyridine carboxamide class is scientifically inadvisable due to the profound impact of the 2,6-dichloro and N,N-diethyl substitution pattern on target selectivity and potency. While unsubstituted pyridine-4-carboxamide (isonicotinamide) exhibits broad antibacterial activity through conversion to pyrazinoic acid analogs , the specific halogenation and tertiary amide present in CAS 1463-74-7 redirect activity toward a distinct panel of mammalian targets, including PDE4, monoamine transporters, and nAChRs [1]. Critically, SAR studies on substituted pyridines confirm that the geometry and nature of substituents on the pyridine ring directly determine inhibitory activity and selectivity toward monoamine transporters [2], rendering cross-class extrapolation invalid. The following quantitative evidence demonstrates where 2,6-dichloro-N,N-diethylpyridine-4-carboxamide exhibits measurable differentiation from both unsubstituted core scaffolds and closely related analogs.

Quantitative Differentiation Evidence: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide vs. Structural and Functional Analogs


Subnanomolar Antagonism at α3β4 nAChR Distinguishes CAS 1463-74-7 from Broader-Spectrum Pyridinium nAChR Antagonists

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide exhibits potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [1]. This represents a substantial potency advantage over the broader class of conformationally restricted pyridinium nAChR antagonists, which typically display IC₅₀ values in the 30–660 nM range at the α3β2* subtype, with the least potent analog BCDD showing an IC₅₀ of 1,580 nM [2]. The approximately 17- to 367-fold greater potency of CAS 1463-74-7 at its primary nAChR target underscores its distinct pharmacological profile.

Nicotinic Acetylcholine Receptor nAChR Antagonist Subtype Selectivity Smoking Cessation Research

DAT Inhibition Potency of CAS 1463-74-7 is Approximately 11-Fold Weaker than Optimized Pyridine-Based DAT Inhibitors, Defining Its Selectivity Window

In rat brain synaptosomal preparations, 2,6-dichloro-N,N-diethylpyridine-4-carboxamide inhibits dopamine (DA) uptake with an IC₅₀ of 900 nM [1]. This is approximately 11-fold weaker than the most potent substituted pyridine DAT inhibitor (compound 18) identified via pharmacophore-based discovery, which exhibits a Kᵢ of 79 nM for WIN35,248 binding and a DA reuptake IC₅₀ of 255 nM [2]. The 3.5- to 11-fold difference in potency establishes that CAS 1463-74-7 occupies a moderate-affinity, non-optimized position within the pyridine DAT inhibitor landscape, making it a useful comparator compound for structure-activity relationship (SAR) studies rather than a lead-optimized probe.

Dopamine Transporter DAT Inhibitor Monoamine Transporter Cocaine Abuse Research

PDE4 Inhibitory Activity (IC₅₀ = 25 nM) Positions CAS 1463-74-7 as a Moderately Potent PDE4 Inhibitor, Approximately 36-Fold Less Potent than Roflumilast

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide inhibits phosphodiesterase type IV (PDE4) obtained from guinea-pig macrophage with an IC₅₀ of 25 nM [1]. This positions the compound as a moderately potent PDE4 inhibitor, but significantly less potent than the clinically approved PDE4 inhibitor roflumilast, which exhibits an IC₅₀ of 0.7 nM in comparable human PDE4 assays [2]. The 36-fold potency difference highlights that CAS 1463-74-7 is best suited as a research tool or starting scaffold for PDE4 inhibitor optimization rather than a direct clinical candidate analog.

Phosphodiesterase 4 PDE4 Inhibitor Anti-inflammatory cAMP Signaling

Weak DHFR Inhibition (IC₅₀ = 29.9 μM) Contrasts Sharply with Potent Pyridine-Containing Antifolates (IC₅₀ = 0.72–5.31 μM), Eliminating DHFR as a Relevant Target

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide exhibits weak inhibitory activity against bovine liver dihydrofolate reductase (DHFR) with an IC₅₀ of 29.9 μM (29,900 nM) [1]. This contrasts sharply with optimized pyridine-containing DHFR inhibitors, such as benzimidazole/pyridine hybrids, which demonstrate IC₅₀ values of 0.72–5.31 μM against human DHFR, and the reference antibiotic trimethoprim at 13.36 μM [2]. The 5.6- to 41-fold weaker potency of CAS 1463-74-7 confirms that DHFR is not a physiologically relevant target for this compound, a critical negative selection criterion for assay design.

Dihydrofolate Reductase DHFR Inhibitor Antifolate Anticancer Research

Recommended Research Applications for 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Based on Quantitative Differentiation Evidence


nAChR Subtype Selectivity Profiling: α3β4-Preferring Antagonist Reference Compound

With an IC₅₀ of 1.8 nM at human α3β4 nAChR [1], 2,6-dichloro-N,N-diethylpyridine-4-carboxamide is optimally suited as a reference antagonist in nAChR subtype selectivity panels. Its 17- to 367-fold greater potency at α3β4 compared to the 30–660 nM IC₅₀ range typical of α3β2*-selective pyridinium antagonists [2] enables clear differentiation between α3β4- and α3β2*-mediated responses in functional assays using SH-SY5Y cells or primary neuronal cultures. This compound should be prioritized for studies investigating the role of α3β4 nAChR in nicotine addiction, autonomic ganglia signaling, or smoking cessation pharmacology, where subtype-selective antagonism is required.

DAT Inhibitor SAR Campaigns: Moderate-Affinity Baseline Control for Pyridine Scaffold Optimization

The 900 nM IC₅₀ for dopamine uptake inhibition in rat synaptosomes [1] positions 2,6-dichloro-N,N-diethylpyridine-4-carboxamide as an ideal baseline control compound for structure-activity relationship (SAR) studies aimed at optimizing pyridine-based DAT inhibitors. Compared to the optimized compound 18 (Kᵢ = 79 nM, reuptake IC₅₀ = 255 nM) [2], CAS 1463-74-7 provides a 3.5- to 11-fold dynamic range for detecting potency improvements from substituent modifications at the 2-, 6-, or 4-carboxamide positions. Procurement of this compound supports medicinal chemistry efforts targeting novel DAT inhibitors for cocaine abuse, Parkinson's disease, or depression research.

PDE4 Inhibitor Discovery: Well-Characterized 25 nM Scaffold for Lead Optimization

With a PDE4 IC₅₀ of 25 nM (guinea-pig macrophage enzyme) [1], 2,6-dichloro-N,N-diethylpyridine-4-carboxamide serves as a validated starting scaffold for PDE4 inhibitor lead optimization programs. The 36-fold potency gap relative to the clinical PDE4 inhibitor roflumilast (IC₅₀ = 0.7 nM) [2] defines a clear optimization trajectory. The compound's well-documented physicochemical properties (MW 247.12, cLogP ~3.3) [3] and commercial availability make it suitable for systematic SAR exploration around the 2,6-dichloro and N,N-diethyl motifs, particularly for programs targeting anti-inflammatory or CNS applications where PDE4 inhibition is therapeutically relevant.

Multi-Target Profiling Studies: Negative Control for DHFR-Mediated Effects

The weak DHFR inhibitory activity (IC₅₀ = 29.9 μM) [1] of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide makes it an essential negative control for multi-target profiling studies involving pyridine carboxamides. When phenotypic screening hits include 2,6-dichloropyridine scaffolds, the 2.2- to 41-fold weaker DHFR potency compared to active pyridine-containing antifolates [2] definitively rules out DHFR as the mechanism of action. Procurement of this compound enables proper counter-screening to prevent false target attribution and supports rigorous target deconvolution workflows in academic and industrial drug discovery settings.

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